5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 5th position, a fluorine atom at the 7th position, and a methyl group at the 1st position on the tetrahydroisoquinoline ring. The incorporation of halogen atoms, such as chlorine and fluorine, into the tetrahydroisoquinoline structure can significantly influence its chemical and biological properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of this compound with suitable reagents can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as methanol or ethanol, and catalysts such as methanesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-7-fluoroquinoline: Similar in structure but lacks the tetrahydroisoquinoline ring.
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar but lacks the chlorine atom at the 5th position.
5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar but lacks the fluorine atom at the 7th position.
Uniqueness
The unique combination of chlorine and fluorine atoms in 5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c1-6-9-4-7(12)5-10(11)8(9)2-3-13-6/h4-6,13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBDSIYEBAJDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C(=CC(=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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